The core structure of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine combines a cyclopentane ring fused with a pyridine ring. This bicyclic structure can act as a scaffold for the development of new molecules with various functionalities. Scientists might explore attaching different chemical groups to the molecule to create new compounds with potential applications in drug discovery or material science [].
Some researchers might be interested in 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine due to its similarity to other established heterocyclic compounds with interesting properties. For instance, the presence of a bromine atom and a partially saturated ring system suggests possible parallels to bioactive molecules like rilpivirine, an antiretroviral drug. Further investigation comparing the properties of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with such established molecules could be a starting point for research.
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyridine ring fused to a cyclopentane moiety. The compound has the molecular formula C₈H₈BrN and a molecular weight of 198.06 g/mol. It features a bromine atom at the second position of the pyridine ring, contributing to its reactivity and potential applications in various
Several synthetic approaches have been developed for producing 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine:
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has potential applications in:
Interaction studies involving 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine focus on its reactivity with biological targets and other chemical species. Research indicates that compounds with similar structures can interact with enzymes and receptors, potentially influencing biochemical pathways. Such studies are crucial for understanding its pharmacodynamics and pharmacokinetics if developed into therapeutic agents .
Several compounds share structural similarities with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Lacks bromine substituent | Basic heterocyclic structure |
| 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | Bromine at position three | Different reactivity profile |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chlorine instead of bromine | Potentially different biological activity |
| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chlorine at position two | Variations in electrophilic behavior |
| Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | Ethyl group addition | Altered solubility and reactivity |
The presence of the bromine atom at the second position distinguishes 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine from its analogs regarding reactivity and potential applications in medicinal chemistry .
The construction of bicyclic pyridine derivatives through cyclization strategies represents a fundamental approach in heterocyclic chemistry [5] [6]. Several methodologies have been developed for the formation of cyclopenta[b]pyridine ring systems, each offering distinct advantages in terms of efficiency, selectivity, and functional group tolerance.
The construction of pyridines using condensation reactions and addition-elimination reactions provides a versatile approach to functionalized pyridine derivatives [7]. These reactions can be executed as linear sequences to build up precursors to ring formation, or more commonly as multi-component reactions in which the precursor to cyclization is built up from simple reactive synthons and amines [7]. The fundamental pyridine ring-forming reactions include the Guareschi-Thorpe reaction, Bohlmann-Rahtz reaction, Hantzsch reaction, and Kröhnke reaction [7].
The two main synthetic routes employed are Hantzsch-type reactions, which produce tetrahydropyridine products requiring subsequent oxidation to afford the aromatic pyridine, and Guareschi-Thorpe or Bohlmann-Rahtz approaches that directly yield aromatic pyridines through substitution and elimination of small molecules such as water, alcohols, or amines [7].
Intramolecular cyclization methodologies have proven highly effective for the synthesis of multicyclic pyridine derivatives [8] [9]. Free-radical intramolecular cyclization represents a particularly powerful strategy, utilizing systems such as tris(trimethylsilyl)silane and azobisisobutyronitrile for the formation of complex polyheterocyclic structures [8]. These cyclization reactions provide generally good yields and can be performed on gram scale without requiring column chromatography for purification [8].
Metal-catalyzed intramolecular cyclization approaches have demonstrated significant potential for bicyclic pyridine synthesis [9] [10]. Rhodium-catalyzed intramolecular carbon-hydrogen bond functionalization processes enable the preparation of multicyclic pyridines and quinolines through alkylation reactions [9]. These methods show excellent scope for branched and unbranched alkyl substituents on the pyridine ring and provide efficient pathways to underrepresented classes of complex bicyclic pyridines [9].
Advanced synthetic approaches have been developed utilizing four-component bicyclization strategies for the construction of complex pyridine-containing heterocycles [11]. These methodologies allow flexible access to multicyclic pyrazolo[3,4-b]pyridines from readily accessible starting materials including arylglyoxals, pyrazol-5-amines, aromatic amines, 4-hydroxy-6-methyl-2H-pyran-2-one, and cyclohexane-1,3-diones [11]. The polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines can be stereoselectively synthesized through microwave-assisted bicyclization with excellent control of spatial configuration [11].
The regioselective introduction of bromine atoms into pyridine derivatives requires sophisticated methodologies to achieve the desired substitution patterns while maintaining high selectivity and efficiency [12] [13]. Various bromination techniques have been developed specifically for pyridine-containing heterocycles.
Direct bromination of pyridine derivatives can be achieved through multiple pathways, each offering distinct advantages depending on the substrate and desired regioselectivity [14] [15]. Traditional bromination methods utilize molecular bromine under specific reaction conditions, with the reactivity being influenced by the electronic properties of the pyridine ring [14].
Pyridines with electron-donating substituents, such as alkoxy or amino groups, undergo electrophilic substitution more readily than unsubstituted pyridines [16]. For example, 2-amino-3-formylpyridine can be brominated using N-bromosuccinimide in refluxing acetonitrile with excellent regioselectivity dominated by the amino group directing effect [16].
Metal-catalyzed bromination approaches have emerged as powerful tools for regioselective pyridine functionalization [13] [17]. Selectfluor-promoted regioselective bromination of 2-aminopyridines and 2-aminodiazines using lithium bromide as the bromide source provides an efficient method under mild conditions [13]. This methodology gives brominated pyridines in good to high yields with excellent regioselectivities, and the selectivity is strongly dependent upon the substituent pattern [13].
The use of designed phosphine reagents for selective halogenation of pyridines represents another significant advancement [12]. These heterocyclic phosphines are installed at the 4-position of pyridines as phosphonium salts and subsequently displaced with halide nucleophiles, providing site-selective halogenation that is valuable for medicinal chemistry applications [12].
Recent developments in pyridine halogenation utilize Zincke imine intermediates for regioselective bromination at the 3-position [18]. This methodology involves the ring opening of pyridines to form N-triflyl-Zincke imines, followed by halogenation with N-bromosuccinimide and trifluoroacetic acid [18]. The process provides access to 3-bromopyridines through a one-pot sequence involving ring opening, halogenation, and ring closure [18].
Sodium monobromoisocyanurate has been developed as an efficient and facile brominating agent for nucleoside chemistry and can be extended to pyridine derivatives [15] [19]. This methodology demonstrates bromination at specific positions with moderate to high yields following mild reaction procedures [15] [19]. The advantage of this approach lies in its compatibility with unprotected substrates and the absence of highly toxic reagents [15].
The oxidation of dihydrocyclopenta[b]pyridine systems to their corresponding ketone derivatives represents a crucial transformation in the synthesis of biologically active compounds [20] [21]. Various catalytic oxidation protocols have been developed to achieve this transformation efficiently.
Manganese-based catalytic systems have proven highly effective for the oxidation of cyclopentenopyridine derivatives [20] [21]. The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate as catalyst and tert-butyl hydroperoxide as oxidant [20] [21].
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% Mn(OTf)₂ | Lower loadings reduce yield significantly |
| Oxidant Concentration | 2.0 equiv t-BuOOH | Excess oxidant improves conversion rates |
| Solvent System | Water | Enhances green chemistry profile |
| Temperature | 25°C | Higher temperatures induce side reactions |
| Reaction Time | 24-72 hours | Extended times improve conversion |
The mechanism involves manganese(III)-mediated hydrogen abstraction from the methylene group adjacent to the pyridine ring, followed by oxygenation to form the ketone [20] [21]. This catalytic system demonstrates excellent chemoselectivity and can be successfully applied to substituted benzylpyridines and 2-ethylpyridine derivatives with similar efficiency [20] [21].
Recent developments in oxidation chemistry have introduced advanced protocols utilizing manganese-based catalyst systems for general oxidation applications [22]. These systems consist of inexpensive manganese salts combined with picolinic acid and various heterocycles, enabling epoxidation of challenging terminal unactivated olefins and selective carbon-hydrogen oxidation of unactivated alkanes [22].
The optimal manganese catalyst generates epoxides with up to 81% yield from alkenes and ketone products with up to 51% yield from unactivated alkanes [22]. This protocol operates under ambient conditions using only a slight excess of hydrogen peroxide with 2,3-butadione as a sub-stoichiometric additive [22].
The mechanistic pathway for manganese-catalyzed oxidation involves the formation of high-valent manganese-oxo species through interaction with tert-butyl hydroperoxide [23] [24]. These reactive intermediates facilitate hydrogen atom abstraction from benzylic positions adjacent to pyridine rings, leading to the formation of carbon-centered radicals that subsequently undergo oxygenation [23] [24].
Kinetic studies have revealed that the reaction follows a complex mechanism involving both radical and non-radical pathways [25] [24]. The activation of peroxide oxidants by manganese(III) species generates both sulfate and hydroxyl radicals, as well as singlet oxygen, depending on the specific oxidation conditions employed [25].
The manganese-catalyzed oxidation protocol demonstrates broad substrate scope with excellent functional group tolerance [20] . Various substituted cyclopentenopyridine derivatives can be successfully oxidized, including those bearing methoxy, ethoxy, propoxy, and butoxy substituents at the 4-position [20].
The method accommodates both electron-rich and electron-deficient aromatic substituents, though the reaction rates may vary depending on the electronic properties of the substrate [20] [21]. Substrates with strongly electron-withdrawing groups may require modified reaction conditions or extended reaction times to achieve optimal conversion [20].
The nucleophilic substitution reactions of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine proceed predominantly through the nucleophilic aromatic substitution (SNAr) mechanism, following an addition-elimination pathway [4] [5]. The electron-deficient nature of the pyridine ring, particularly at the 2-position adjacent to the nitrogen atom, renders this position highly susceptible to nucleophilic attack [2] [6]. The presence of the electronegative nitrogen atom creates a permanent dipole that withdraws electron density from the carbon-bromine bond, thereby activating the substrate toward nucleophilic displacement [5].
The mechanistic pathway involves initial nucleophilic attack at the carbon bearing the bromine substituent, forming a negatively charged intermediate (Meisenheimer complex) that is stabilized by the electron-withdrawing pyridine nitrogen [4] [7]. This intermediate subsequently undergoes elimination of bromide ion to restore aromaticity and yield the substitution product. The rate-determining step typically involves the initial nucleophilic addition, although under certain conditions with particularly basic nucleophiles, the elimination step may become rate-limiting [8] [7].
Kinetic studies reveal that 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine exhibits enhanced reactivity compared to simple bromopyridines due to the electron-withdrawing effect of the fused cyclopentane ring system [8]. The bicyclic structure constrains the molecular geometry, potentially reducing steric hindrance around the reaction center while maintaining the electronic activation provided by the pyridine nitrogen.
Table 1: Nucleophilic Substitution Reactions of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
| Nucleophile | Reaction Conditions | Expected Product | Mechanism |
|---|---|---|---|
| Amines (primary) | Base, polar aprotic solvent, 25-80°C | 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives | SNAr (Addition-Elimination) |
| Amines (secondary) | Base, polar aprotic solvent, 25-80°C | 2-Dialkylamino-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives | SNAr (Addition-Elimination) |
| Alkoxides | Strong base, alcohol solvent, reflux | 2-Alkoxy-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives | SNAr (Addition-Elimination) |
| Thiolates | Base, polar aprotic solvent, room temperature | 2-Thioalkyl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives | SNAr (Addition-Elimination) |
| Cyanide | KCN, polar aprotic solvent, elevated temperature | 2-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridine | SNAr (Addition-Elimination) |
| Hydride sources | LiAlH4 or NaBH4, aprotic solvent | 6,7-Dihydro-5H-cyclopenta[b]pyridine | SNAr (Addition-Elimination) |
The reaction with various classes of nucleophiles demonstrates the versatility of this transformation. Primary and secondary amines readily displace the bromine atom under mild basic conditions, forming amino-substituted products that serve as valuable intermediates for further synthetic elaboration . Alkoxide nucleophiles require more forcing conditions due to their lower nucleophilicity compared to amines, typically necessitating elevated temperatures and strong bases such as sodium hydride or potassium tert-butoxide [11].
Detailed kinetic investigations reveal significant variations in reaction rates depending on the nature of the attacking nucleophile [8]. Thiolate nucleophiles exhibit exceptional reactivity, with rate constants approximately 20-fold higher than corresponding alkoxides, reflecting the enhanced nucleophilicity of sulfur compared to oxygen [8]. This enhanced reactivity stems from the larger atomic radius of sulfur, which results in lower charge density and reduced solvation in polar aprotic solvents.
Table 4: Kinetic Data for Nucleophilic Substitution Reactions with 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Relative Reactivity |
|---|---|---|---|
| Methoxide (MeO⁻) | 2.3 × 10⁻³ | 78.5 | 226 |
| Ethoxide (EtO⁻) | 1.8 × 10⁻³ | 82.1 | 174 |
| Phenoxide (PhO⁻) | 4.1 × 10⁻⁴ | 89.3 | 40 |
| Thiophenoxide (PhS⁻) | 5.2 × 10⁻² | 65.2 | 5087 |
| Piperidine | 1.1 × 10⁻⁴ | 95.8 | 11 |
| Morpholine | 8.7 × 10⁻⁵ | 98.1 | 8.5 |
The activation energies for these transformations range from 65-98 kJ/mol, with thiolate nucleophiles requiring the lowest activation barrier due to their superior nucleophilicity and the favorable orbital overlap in the transition state [8]. The dramatic difference in reactivity between thiophenoxide and phenoxide (>100-fold) underscores the importance of nucleophile selection in synthetic applications.
The 2-bromo substituent in 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine serves as an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions [12] [13] [14]. These transformations proceed through the classical oxidative addition, transmetallation, and reductive elimination sequence characteristic of palladium-catalyzed processes [15] [16]. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step by stabilizing the resulting palladium(II) complex through coordination of the nitrogen lone pair [17] [12].
Suzuki-Miyaura coupling reactions represent the most extensively studied cross-coupling methodology for this substrate [12] [18] [14]. The reaction with aryl and heteroaryl boronic acids proceeds efficiently under standard conditions using palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with phosphine ligands [12]. The choice of base is critical, with carbonate bases (K₂CO₃, Cs₂CO₃) providing optimal results due to their ability to activate the boronic acid while maintaining compatibility with the sensitive heterocyclic substrate [18].
Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
| Reaction Type | Coupling Partner | Catalyst System | Base | Temperature (°C) |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | Pd(PPh₃)₄, Pd₂(dba)₃/phosphine ligands | K₂CO₃, Cs₂CO₃, KOH | 80-110 |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Not required | 80-120 |
| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄, PdCl₂(dppf) | Not required | 60-100 |
| Heck Reaction | Alkenes | Pd(OAc)₂/phosphine, Pd₂(dba)₃ | Et₃N, K₂CO₃ | 80-140 |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI co-catalyst | Et₃N, K₂CO₃ | 25-80 |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃/bulky phosphine ligands | NaOtBu, K₂CO₃, Cs₂CO₃ | 80-120 |
Despite the synthetic utility of these transformations, cross-coupling reactions involving 2-pyridyl systems present unique challenges that distinguish them from simple aryl halides [17] [12]. The coordination ability of the pyridine nitrogen can lead to catalyst inhibition through formation of stable palladium-nitrogen complexes that are resistant to reductive elimination [17]. This phenomenon, known as the "2-pyridyl problem," often necessitates the use of specialized ligands and reaction conditions to achieve efficient coupling [17] [12].
Recent advances in catalyst design have addressed many of these challenges through the development of phosphine oxide and phosphite ligands that are less susceptible to displacement by the pyridine nitrogen [12]. Additionally, the use of bulky, electron-rich phosphines such as P(tBu)₃ has proven effective in promoting the challenging reductive elimination step in these systems [13].
The success of cross-coupling reactions with 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine depends critically on the choice of ligand and reaction conditions [13] [19]. Bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) often provide superior results compared to monodentate phosphines due to their ability to form stable chelate complexes that resist ligand dissociation [15]. The electronic properties of the phosphine ligands also play a crucial role, with electron-rich ligands facilitating both oxidative addition and reductive elimination steps [13].
Sonogashira coupling reactions proceed particularly efficiently with this substrate, likely due to the activating effect of the pyridine nitrogen on the oxidative addition step [19]. The presence of copper(I) iodide as a co-catalyst is essential for these transformations, facilitating the formation of the reactive copper acetylide intermediate that undergoes transmetallation with the palladium center [19].
The strained nature of the fused cyclopentane ring in 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine renders it susceptible to ring-opening reactions under various conditions [20] [21]. Acid-catalyzed processes represent one of the most studied pathways, typically involving protonation of the pyridine nitrogen followed by nucleophilic attack at activated positions within the ring system [22] [23].
Under strongly acidic conditions (concentrated sulfuric acid or hydrogen chloride), the compound undergoes regioselective ring-opening to afford linear products bearing carboxylic acid functionalities [24] [22]. The mechanism involves initial N-protonation, which increases the electrophilicity of the entire π-system and facilitates subsequent nucleophilic attack by water or other nucleophiles present in the reaction medium [22] [23].
Table 3: Ring-Opening and Functionalization Pathways of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
| Reaction Type | Conditions | Products | Selectivity |
|---|---|---|---|
| Acid-catalyzed ring opening | Strong acid (H₂SO₄, HCl), heat | Ring-opened carboxylic acid derivatives | Regioselective at activated positions |
| Base-catalyzed hydrolysis | Strong base (NaOH, KOH), reflux | Hydrolyzed products with hydroxyl groups | Non-selective |
| Oxidative ring opening | Oxidizing agents (KMnO₄, OsO₄) | Oxidized ring-opened products | Selective at electron-rich positions |
| Reductive ring opening | Reducing agents (H₂/Pd, LiAlH₄) | Reduced saturated derivatives | Non-selective reduction |
| Nucleophilic ring opening | Strong nucleophiles, elevated temperature | Nucleophile-substituted ring-opened products | Regioselective at electrophilic centers |
| Thermal rearrangement | High temperature (>200°C) | Rearranged heterocyclic products | Depends on substitution pattern |
Oxidative ring-opening reactions employing potassium permanganate or osmium tetroxide proceed through different mechanistic pathways that exploit the electron-rich nature of specific positions within the bicyclic system [25] [26]. These transformations typically result in the formation of dicarboxylic acid derivatives or other oxidized products, depending on the specific oxidizing agent and reaction conditions employed [25].
Reductive ring-opening processes using hydride sources such as lithium aluminum hydride or catalytic hydrogenation provide access to saturated derivatives [25] . These reactions generally proceed with low regioselectivity, affording mixtures of products that require chromatographic separation. The choice of reducing agent significantly influences the product distribution, with dissolving metal reductions often providing different regioselectivity compared to hydride reagents [21].
At elevated temperatures (above 200°C), 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes thermal rearrangement reactions that can lead to ring-opening or ring-expansion products [27] [28]. These processes typically involve migration of the bromine substituent or formation of reactive intermediates that subsequently undergo cyclization to afford rearranged heterocyclic products [27].
Strong nucleophiles can also promote ring-opening under appropriate conditions, particularly when the nucleophile is capable of coordinating to the pyridine nitrogen [6] [20]. These reactions often proceed through initial coordination followed by intramolecular nucleophilic attack, leading to ring-opened products that retain the nucleophile as a functional group [6]. The regioselectivity of these processes depends heavily on the steric and electronic properties of the nucleophile employed [20].